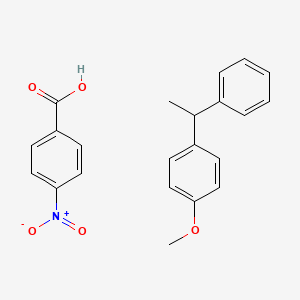
1-Methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(1-phenylethyl)benzene: and 4-nitrobenzoic acid are two distinct organic compounds1-Methoxy-4-(1-phenylethyl)benzene is an aromatic ether with the molecular formula C15H16O, known for its applications in organic synthesis 4-Nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4, commonly used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Vorbereitungsmethoden
1-Methoxy-4-(1-phenylethyl)benzene: can be synthesized through various methods, including the Friedel-Crafts alkylation of anisole with phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dichloromethane.
4-Nitrobenzoic acid: is commonly prepared by the nitration of benzoic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Analyse Chemischer Reaktionen
1-Methoxy-4-(1-phenylethyl)benzene: undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring.
4-Nitrobenzoic acid: undergoes:
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(1-phenylethyl)benzene: is used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals . It is also used in the study of reaction mechanisms and as a model compound in spectroscopic studies .
4-Nitrobenzoic acid: is widely used in the synthesis of dyes, pharmaceuticals, and other organic compounds . It serves as a precursor for the preparation of 4-aminobenzoic acid, which is an important intermediate in the synthesis of folic acid and other biologically active compounds .
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(1-phenylethyl)benzene involves its participation in electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophilic attack . The phenylethyl group can also influence the reactivity and selectivity of the compound in various reactions .
4-Nitrobenzoic acid: acts as an electrophile in various reactions due to the electron-withdrawing nature of the nitro group, which deactivates the benzene ring towards electrophilic substitution . The carboxylic acid group can participate in acid-base reactions and form esters and amides .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-(1-phenylethyl)benzene: is similar to other methoxy-substituted aromatic compounds such as anisole and 4-methoxytoluene . the presence of the phenylethyl group makes it unique in terms of its reactivity and applications .
4-Nitrobenzoic acid: is similar to other nitro-substituted aromatic acids such as 3-nitrobenzoic acid and 2-nitrobenzoic acid . Its position of the nitro group relative to the carboxylic acid group influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
648921-93-1 |
|---|---|
Molekularformel |
C22H21NO5 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
1-methoxy-4-(1-phenylethyl)benzene;4-nitrobenzoic acid |
InChI |
InChI=1S/C15H16O.C7H5NO4/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14;9-7(10)5-1-3-6(4-2-5)8(11)12/h3-12H,1-2H3;1-4H,(H,9,10) |
InChI-Schlüssel |
FYFCORARTYJIDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B12601164.png)
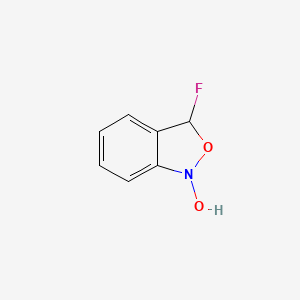


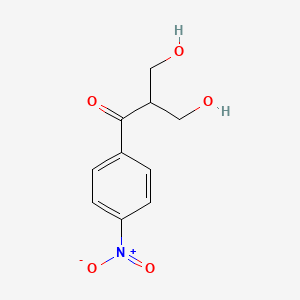
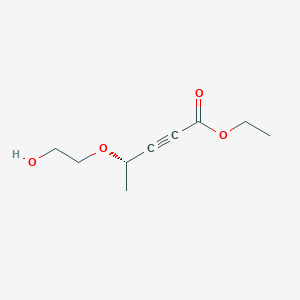
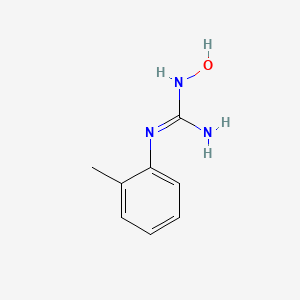
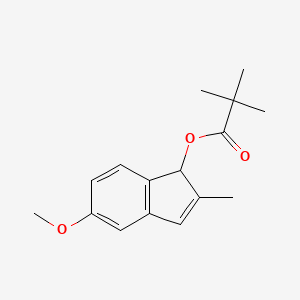
![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
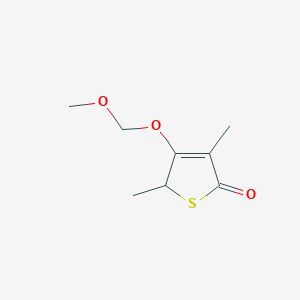
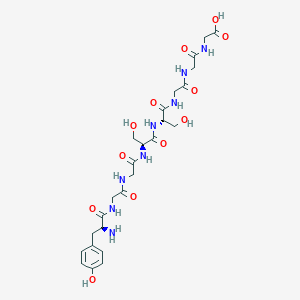
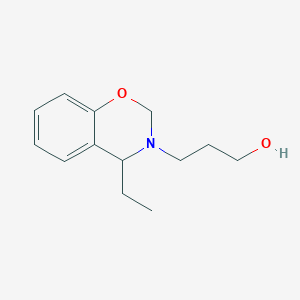

![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
